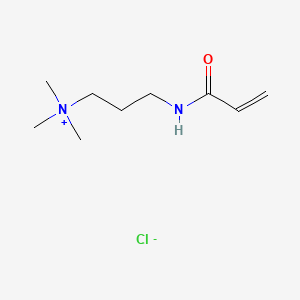

(3-Acrylamidopropyl)trimethylammonium Chloride

Übersicht

Beschreibung

(3-Acrylamidopropyl)trimethylammonium Chloride is a quaternary ammonium cationic monomer known for its high water solubility and rapid cationic polymerization due to the presence of a permanent positive charge . This compound is widely used in various fields, including stimuli-responsive coatings, biosensors, drug delivery systems, medical devices, contact lenses, dental composites, wound healing, ion-exchange membranes for water treatment, and polymer 3D scaffolds for tissue engineering .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (3-Acrylamidopropyl)trimethylammonium Chloride is typically synthesized by reacting acrylamide propyl ammonium bromide with trimethylamine, followed by an ion exchange reaction in the presence of hydrochloric acid to obtain the ammonium chloride salt . Another method involves gamma radiation-induced synthesis in an aqueous medium at a 1:1 ratio of this compound and acrylic acid .

Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above, with careful control of reaction parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

Cationic Polymerization

APTAC undergoes rapid cationic polymerization driven by its permanent positive charge. This reaction is critical for synthesizing cationic polymers with tailored molecular weights and functionalities.

Key Features:

-

Mechanism : Initiated via supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) in eco-friendly ethanol-water mixtures .

-

Catalysts : Copper(0) with Me₆TREN ligand enables precise control over molecular weight (Đ = 1.15–1.25) .

-

Outcomes : Produces poly(APTAC) with narrow dispersity and preserved chain-end functionality for block copolymer synthesis .

Table 1: SARA ATRP Conditions for APTAC Polymerization

| Solvent System | Temperature | [Monomer]:[Cu] | Conversion | Mn (theo) | Mn (exp) | Đ |

|---|---|---|---|---|---|---|

| Ethanol/Water | 25°C | 100:0.25 | 95% | 18,500 | 19,200 | 1.18 |

| Water | 25°C | 100:0.5 | 80% | 15,000 | 14,800 | 1.22 |

Copolymerization

APTAC readily copolymerizes with anionic or neutral monomers to form stimuli-responsive materials.

Notable Systems:

-

With Acrylic Acid (AAc) : Forms pH- and ionic strength-responsive polyampholyte hydrogels via gamma radiation (25–35 kGy dose) .

-

With Oligo(ethylene oxide) Methyl Ether Acrylate (OEOA) : Creates biocompatible block copolymers for biomedical devices .

Hydrolysis Reactions

The acrylamide group in APTAC hydrolyzes under alkaline or high-temperature conditions, forming carboxylate derivatives.

Hydrolysis Kinetics:

-

Rate Dependency : Increases with temperature and pH (e.g., 21.27% hydrolysis at pH 11 and 80°C after 96 days) .

-

Mechanism : Nucleophilic attack by OH⁻ on the protonated amide carbonyl, generating (3-aminopropyl)trimethylammonium chloride and acrylic acid .

Table 2: Hydrolysis Rates of APTAC-Based Polymers

| Temperature | pH | Time (Days) | Hydrolysis Rate |

|---|---|---|---|

| 30°C | 11 | 96 | 5.88% |

| 55°C | 11 | 96 | 8.32% |

| 80°C | 3 | 96 | 9.73% |

| 80°C | 11 | 96 | 21.27% |

Graft Polymerization

APTAC grafts onto polysaccharides like starch to enhance material properties:

-

Method : Redox-initiated graft polymerization using (NH₄)₂Fe(SO₄)₂/H₂O₂ .

-

Outcome : Starch-g-P(APTAC-co-AA) exhibits improved adhesion to cotton fibers and reduced film brittleness .

Functionalization via Click Chemistry

Alkyne-terminated poly(APTAC) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for precise modifications:

Table 3: APTAC vs. Structurally Similar Monomers

Environmental and Stability Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

APTAC is characterized by its ability to undergo cationic polymerization due to the presence of a permanently charged trimethylammonium group. This property allows it to interact effectively with negatively charged surfaces, enhancing adhesion and compatibility in biological systems. The compound can be synthesized through various methods, including atom transfer radical polymerization (ATRP), which allows for better control over molecular weights and functionalities of the resulting polymers .

Scientific Research Applications

APTAC has been extensively studied for its applications in several domains:

Biomedical Applications

- Drug Delivery Systems : APTAC is utilized in the formulation of drug delivery systems due to its biocompatibility and ability to form hydrogels that can encapsulate drugs for controlled release.

- Medical Devices : It is incorporated into medical devices such as contact lenses and dental composites, enhancing their mechanical properties while maintaining biocompatibility.

- Cartilage Regeneration : APTAC is used in the fabrication of cartilage mimetic polymer scaffolds, which support tissue engineering efforts aimed at cartilage regeneration .

Environmental Applications

- Water Treatment : APTAC-based materials have been developed for ion-exchange membranes used in water treatment processes, effectively removing contaminants such as arsenate from aqueous solutions .

- Superabsorbent Hydrogels : The compound can form superabsorbent hydrogels that are useful for selective metal adsorption and agricultural applications .

Industrial Applications

- Stimuli-Responsive Coatings : APTAC is employed in creating coatings that respond to environmental stimuli (e.g., pH changes), making them suitable for smart materials.

- Biosensors : Its cationic nature enhances the interaction with biomolecules, making it valuable in the development of biosensors for detecting various analytes.

Case Study 1: Hydrogel Formation for Drug Delivery

Research conducted on APTAC-based hydrogels demonstrated their effectiveness in drug delivery systems. The hydrogels exhibited controlled release profiles, making them ideal candidates for therapeutic applications. The study highlighted a maximum swelling capacity of 246 g/g of gel, indicating high absorbency which is crucial for drug encapsulation .

Case Study 2: Arsenate Removal Using Cryogels

A study on poly((3-Acrylamidopropyl)trimethylammonium chloride) cryogels showed their potential in environmental remediation. These cryogels demonstrated rapid swelling and effective arsenate adsorption, achieving a maximum capacity of approximately 120 mg/g within 30 minutes. The research confirmed that these cryogels could be reused multiple times without significant loss of efficiency .

Wirkmechanismus

The mechanism of action of (3-Acrylamidopropyl)trimethylammonium Chloride involves its rapid cationic polymerization due to the presence of a permanent positive charge . This property allows it to form strong ionic bonds with negatively charged molecules, making it effective in various applications such as hydrogels and ion-exchange membranes .

Vergleich Mit ähnlichen Verbindungen

(3-Carboxypropyl)trimethylammonium Chloride: Similar in structure but contains a carboxyl group instead of an acrylamide group.

(Methacryloylamino)propyl trimethylammonium Chloride: Another cationic monomer that can undergo radical polymerization.

Uniqueness: (3-Acrylamidopropyl)trimethylammonium Chloride is unique due to its high water solubility and rapid cationic polymerization, which makes it highly effective in forming hydrogels and other polymeric materials .

Biologische Aktivität

(3-Acrylamidopropyl)trimethylammonium chloride (APTAC) is a cationic monomer widely studied for its biological activity and potential applications in various fields, including drug delivery, water treatment, and antimicrobial surfaces. This article provides a comprehensive overview of the biological activities associated with APTAC, supported by research findings and case studies.

APTAC is a quaternary ammonium compound characterized by its high water solubility and ability to undergo polymerization. It can be synthesized through various methods, including atom transfer radical polymerization (ATRP) in eco-friendly solvent mixtures, which allows for better control over molecular weights and functionality of the resulting polymers .

Biological Activities

1. Antimicrobial Properties

APTAC has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that APTAC-based coatings can inhibit biofilm formation by bacteria such as Pseudomonas aeruginosa. The effectiveness of these coatings varies depending on the specific strain of bacteria, indicating that the choice of model strains is crucial for predicting material performance in clinical settings .

2. Hydrogel Formation and Ion Exchange

Polymeric hydrogels derived from APTAC exhibit excellent ion exchange properties, making them suitable for environmental applications such as the adsorption of toxic anions like arsenate from aqueous solutions. These hydrogels can be reused multiple times without significant loss of efficiency, highlighting their potential for sustainable water treatment solutions .

3. Drug Delivery Systems

The hydrophilic nature of APTAC allows it to form superabsorbent hydrogels that can encapsulate drugs for controlled release. Research indicates that these hydrogels can enhance the bioavailability of drugs while minimizing side effects, making them promising candidates for pharmaceutical applications .

Case Study 1: Antimicrobial Coatings

A study investigated the efficacy of APTAC-based coatings on various surfaces to prevent biofilm formation. The results indicated that surfaces treated with APTAC significantly reduced bacterial adhesion compared to untreated controls. The study emphasized the importance of polymer architecture in enhancing antimicrobial properties .

Case Study 2: Water Treatment Applications

Research demonstrated that poly(APTAC) hydrogels could effectively remove arsenate ions from contaminated water sources. The maximum adsorption capacity was found to be approximately 120 mg/g, and the hydrogels maintained their structural integrity over multiple adsorption-desorption cycles, showcasing their potential for practical applications in environmental remediation .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | Varies based on polymerization |

| Maximum Adsorption Capacity | 120 mg/g (As(V)) |

| Reusability | Up to 5 cycles |

| Antimicrobial Activity | Effective against Pseudomonas |

Eigenschaften

IUPAC Name |

trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-5-9(12)10-7-6-8-11(2,3)4;/h5H,1,6-8H2,2-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIXGLMQZVLOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCNC(=O)C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26427-01-0 | |

| Record name | Poly(3-acrylamidopropyltrimethylammonium chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26427-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20885891 | |

| Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45021-77-0 | |

| Record name | (Acrylamidopropyl)trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45021-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045021770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-ACRYLAMIDOPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8AN58F7LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of APTAC?

A1: (3-Acrylamidopropyl)trimethylammonium chloride has the molecular formula C9H20ClN2O+ and a molecular weight of 208.72 g/mol.

Q2: What spectroscopic data are available for APTAC?

A2: Several spectroscopic techniques have been used to characterize APTAC and its polymers. These include:

- 1H NMR Spectroscopy: Used to determine the structure and composition of APTAC-containing polymers, including block copolymers and terpolymers. [, , , ]

- FTIR Spectroscopy: Employed to confirm the presence of specific functional groups in APTAC-based polymers and nanocomposites. [, , , ]

Q3: How does APTAC behave in aqueous solutions?

A3: APTAC is highly soluble in water. When incorporated into polymers, it introduces cationic charges, influencing the polymer's behavior in solution. For instance, APTAC-containing polymers exhibit polyelectrolyte behavior, with their hydrodynamic volume affected by pH and salt concentration. [, ]

Q4: What is the impact of incorporating APTAC into hydrogels?

A4: APTAC is frequently used as a cationic comonomer in hydrogel synthesis.

- Charge Introduction: It introduces positive charges, influencing swelling behavior, mechanical properties, and responsiveness to stimuli like pH, ionic strength, and temperature. [, , , , ]

- Electrostatic Interactions: The cationic nature of APTAC allows for strong electrostatic interactions with negatively charged materials, such as clay nanoparticles, enabling the creation of hybrid hydrogels with enhanced mechanical properties. []

- Antibacterial Activity: APTAC-containing hydrogels have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ]

Q5: Can APTAC be used to modify the surface properties of materials?

A5: Yes, APTAC can be grafted onto various surfaces, including polymers and fabrics, via techniques like atom transfer radical polymerization (ATRP). This modification can introduce desired properties such as:

- Hydrophilicity: Increasing the material's affinity for water. [, ]

- Antibacterial Activity: Imparting resistance to bacterial colonization. []

Q6: How can APTAC be used for environmental remediation?

A6: APTAC-based polymers have shown promise in removing pollutants from water.

- PFAS Removal: Thermoresponsive cationic polymers incorporating APTAC effectively remove perfluorooctanoic acid (PFOA) from water, demonstrating their potential for environmental remediation applications. []

- Arsenic Removal: Polythis compound (P(ClAPTA)) has been successfully employed as an extracting reagent in liquid-phase polymer-based retention (LPR) for the removal of arsenate (As(V)) from aqueous solutions. []

Q7: How does APTAC contribute to drug delivery applications?

A7: APTAC is frequently incorporated into various drug delivery systems, including:

- Thermoresponsive Drug Carriers: Block copolymers containing APTAC and thermoresponsive blocks like poly(N-isopropylacrylamide) (PNIPAAm) can form micelles or vesicles that exhibit temperature-dependent drug release properties. [, , ]

- Electrically Stimulated Drug Release: APTAC-based polyampholyte hydrogels respond to changes in pH and electric fields, making them suitable for controlled drug release applications. []

Q8: How does APTAC influence the interaction of polymers with biological systems?

A8: APTAC's cationic nature strongly influences the interaction of polymers with biological components:

- Cell Detachment: Magnetically responsive polymer brushes incorporating APTAC and superparamagnetic iron oxide nanoparticles (SPIONs) enable controlled cell detachment using an external magnetic field. []

- Antimicrobial Peptides: Polyurethanes mimicking antimicrobial peptides (AMPs) have been synthesized using APTAC as a cationic monomer, aiming to achieve both biocompatibility and antibacterial activity. []

Q9: What polymerization techniques are used to synthesize APTAC-based polymers?

A9: Several controlled radical polymerization methods are employed for synthesizing well-defined APTAC-containing polymers, including:

- Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization: Used to synthesize APTAC-containing copolymers with controlled molecular weight and low dispersity, suitable for applications like surface grafting. [, ]

- Atom Transfer Radical Polymerization (ATRP): Employed to prepare various APTAC-based polymers, including block copolymers, star polymers, and surface-grafted polymers, with well-defined structures and controlled molecular weights. [, , , , ]

- Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP): Enables the synthesis of APTAC-containing polymers, such as alkyne-terminated polymers and block copolymers, under environmentally friendly conditions. [, ]

Q10: How is the composition of APTAC-containing polymers determined?

A10: 13C NMR spectroscopy is a primary technique for determining the molar ratios of different monomers in APTAC-containing terpolymers and copolymers. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.